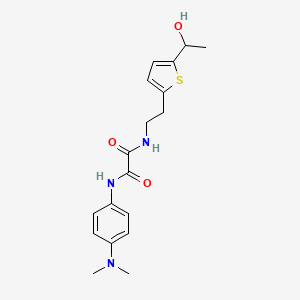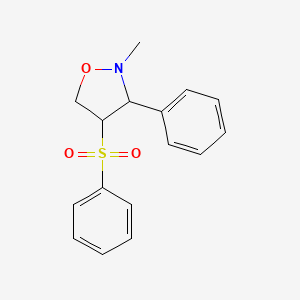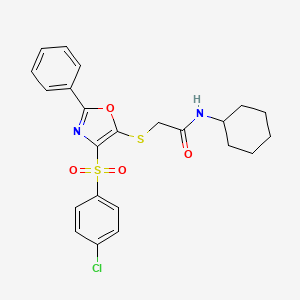
2'-Iodo-4'-methoxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Iodo-4’-methoxyacetophenone is an organic compound with the linear formula CH3OC6H3ICOCH3 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2’-Iodo-4’-methoxyacetophenone is represented by the linear formula CH3OC6H3ICOCH3 . The molecular weight is 276.07 g/mol . The SMILES string for this compound is COc1ccc (cc1I)C ©=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Iodo-4’-methoxyacetophenone include a molecular weight of 276.07 g/mol . The compound is likely solid at room temperature, as suggested by the mention of a melting point (mp 101-105 °C (lit.)) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2'-Iodo-4'-methoxyacetophenone has been studied for its synthesis and structural properties. For instance, Arjunan et al. (2014) investigated the geometry, structural parameters, and vibrational frequencies of 2-hydroxy-4-methoxyacetophenone, providing insights into the effects of substituents on the benzene ring and their impact on the compound's properties (Arjunan et al., 2014).
Photosensitization Studies
Liu et al. (2015) explored 2'-methoxyacetophenone for its ability to photosensitize the triplet state of thymidine dinucleotides, demonstrating its potential in time-resolved experiments on triplet-sensitizing processes (Liu et al., 2015).
Chemical Reactions and Synthesis of Derivatives
Kobayashi and Kuraishi (1962) reported the synthesis of various acetophenone derivatives, including 2'-iodo-4'-methoxyacetophenone, through Friedel-Crafts reactions and Ullmann condensations (Kobayashi & Kuraishi, 1962).
Supramolecular Chemistry
Fielding et al. (2011) conducted studies on hydroxymethoxyacetophenone/β-cyclodextrin complexes, providing valuable information on the interactions and binding affinities of these compounds (Fielding et al., 2011).
Labelled Compound Synthesis
Baker, Brown, and Cooley (1988) described the synthesis of [13C]iodoform from [13C]acetophenone, further converting it to vinyl iodides including 2'-iodo-4'-methoxyphenyl[2'-13C]ethene, showcasing the compound's potential in isotope labeling studies (Baker et al., 1988).
Antialgal Activity
DellaGreca et al. (2001) synthesized phenanthrenes mimicking natural compounds found in Juncus effusus, including derivatives of 2-iodo-5-methoxyacetophenone, to investigate their antialgal activities (DellaGreca et al., 2001).
Neuroprotective and Cognitive-Enhancing Activities
Weon et al. (2013) isolated 2,3-dihydroxy-4-methoxyacetophenone from Cynenchum paniculatum, demonstrating its neuroprotective and cognitive-enhancing effects, which could be beneficial in treating Alzheimer's disease (Weon et al., 2013).
Phytoalexin Production
Kokubun, Harborne, and Eagles (1994) found that 2′,6′-dihydroxy-4′-methoxyacetophenone is produced as a phytoalexin in the roots of Sanguisorba minor in response to fungal inoculation or UV light irradiation, showcasing its role in plant defense (Kokubun et al., 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2’-Iodo-4’-methoxyacetophenone is the GLP-1 receptor . This receptor plays a crucial role in glucose homeostasis and is a common target for diabetes treatment .
Mode of Action
2’-Iodo-4’-methoxyacetophenone interacts with its target by activating the GLP-1 receptor . This activation leads to an enhancement of neurotrophic signaling, antioxidant defense, and glyoxalase pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It upregulates the expression of anti-apoptotic proteins (Bcl-2) and downregulates the expression of apoptotic proteins (Bax, cytochrome c, caspase-3, caspase-9) . It also significantly upregulates the expression of neurotrophic factors, including GLP-1R, BDNF, p75NTR, p-TrkB, p-Akt, p-GK-3β, and p-CREB . Furthermore, it attenuates the production of ROS induced by MG and enhances antioxidant defenses, including Nrf2, HO-1, SOD, and GSH .
Result of Action
The activation of the GLP-1 receptor and the subsequent changes in cellular signaling pathways result in neuroprotective effects against MG toxicity . The compound increases cell viability and reduces apoptosis in SH-SY5Y cells exposed to MG .
Eigenschaften
IUPAC Name |
1-(2-iodo-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYEVZKQRWVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Iodo-4'-methoxyacetophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)
![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)
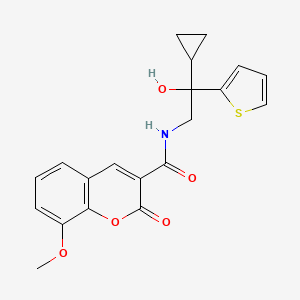
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2767730.png)
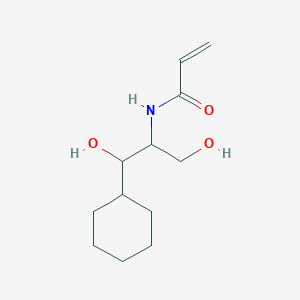
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

